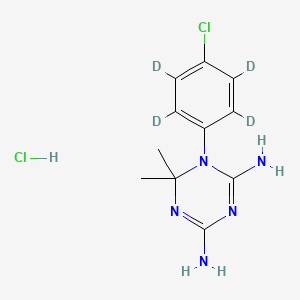
Cycloguanil-d4 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cycloguanil-d4 hydrochloride is a synthetic drug used in the laboratory for various scientific research applications. It is a derivative of the antifolate drug cycloguanil, which is used to treat malaria. Cycloguanil-d4 hydrochloride has been used to study a variety of biochemical and physiological processes and has been found to be effective in a number of laboratory experiments.
科学研究应用
Cycloguanil-d4 hydrochloride has been used in a variety of scientific research applications. It has been used to study the enzymatic activity of dihydrofolate reductase, an enzyme involved in the biosynthesis of folates. It has also been used to study the inhibition of dihydrofolate reductase by other drugs and compounds. In addition, cycloguanil-d4 hydrochloride has been used to study the inhibition of thymidylate synthase, an enzyme involved in DNA synthesis.
作用机制
Cycloguanil-d4 hydrochloride works by inhibiting the activity of dihydrofolate reductase, an enzyme involved in the biosynthesis of folates. It does this by binding to the enzyme and preventing it from catalyzing the reaction that produces folates. In addition, cycloguanil-d4 hydrochloride also inhibits the activity of thymidylate synthase, an enzyme involved in DNA synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of cycloguanil-d4 hydrochloride have been studied in various laboratory experiments. It has been found to inhibit the activity of dihydrofolate reductase, which is involved in the biosynthesis of folates. In addition, it has been found to inhibit the activity of thymidylate synthase, which is involved in DNA synthesis. It has also been found to have anti-inflammatory and anti-bacterial effects.
实验室实验的优点和局限性
The main advantage of using cycloguanil-d4 hydrochloride in laboratory experiments is its ability to inhibit the activity of dihydrofolate reductase and thymidylate synthase. This makes it useful for studying the biochemical and physiological effects of these enzymes. However, there are some limitations to using cycloguanil-d4 hydrochloride in laboratory experiments. It can be difficult to obtain a pure sample of the compound, and it is also expensive. In addition, it is not very stable and has a short shelf life.
未来方向
There are many potential future directions for the use of cycloguanil-d4 hydrochloride in scientific research. One potential future direction is to further explore its potential anti-inflammatory and anti-bacterial effects. It could also be used to study the inhibition of other enzymes involved in the biosynthesis of folates and DNA synthesis. In addition, it could be used to study the effects of other drugs and compounds on dihydrofolate reductase and thymidylate synthase. Finally, it could be used to study the effects of cycloguanil-d4 hydrochloride on other biochemical and physiological processes.
合成方法
Cycloguanil-d4 hydrochloride is synthesized by reacting cycloguanil and 4-chloro-1-methylpiperazine in aqueous dimethylformamide (DMF) and sodium bicarbonate. The reaction is carried out at room temperature, and the resulting solution is purified by column chromatography. The purified product is then recrystallized from aqueous acetonitrile, yielding cycloguanil-d4 hydrochloride.
属性
IUPAC Name |
1-(4-chloro-2,3,5,6-tetradeuteriophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN5.ClH/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8;/h3-6H,1-2H3,(H4,13,14,15,16);1H/i3D,4D,5D,6D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUAPRKJJUXEIE-HGSONKNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N2C(=NC(=NC2(C)C)N)N)[2H])[2H])Cl)[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2-(4,4,4-trideuteriobutyl)imidazole-4-carbaldehyde](/img/structure/B563537.png)
![1-tert-Butyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1,4-dicarboxylate](/img/structure/B563538.png)
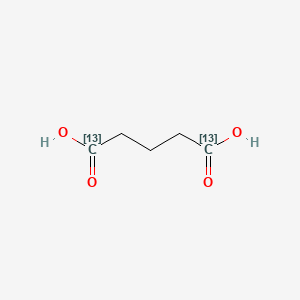
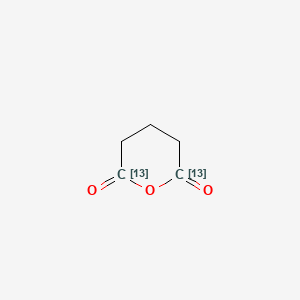
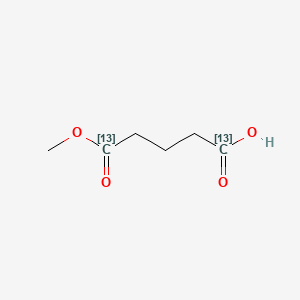
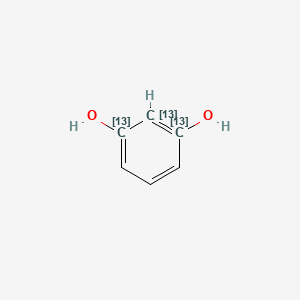
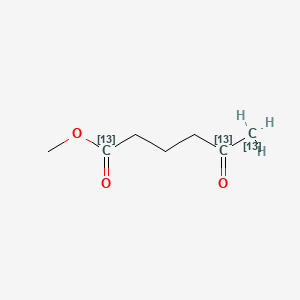
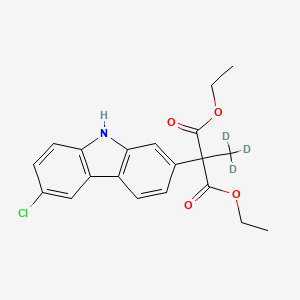
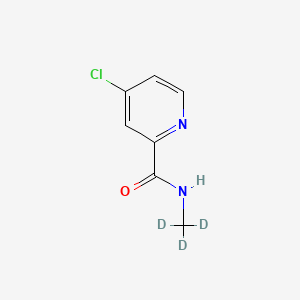
![[4-(4-Aminophenoxy)(2-pyridyl)]-N-(methyl-d3)carboxamide](/img/structure/B563551.png)
![4-[(1-Oxopropyl)(phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester](/img/no-structure.png)
